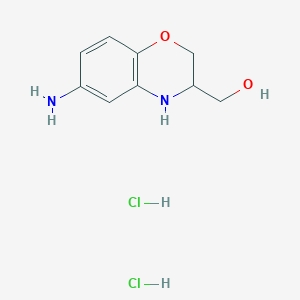

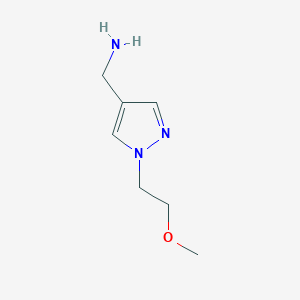

(1-(2-methoxyethyl)-1H-pyrazol-4-yl)methanamine

Overview

Description

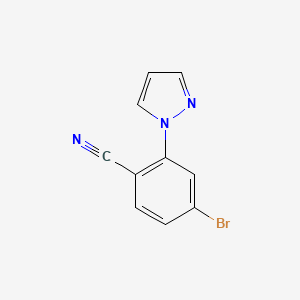

1-(2-Methoxyethyl)-1H-pyrazol-4-yl)methanamine, also known as MEMP or Methyl-2-methoxyethylpyrazole, is an organic compound that is used in the synthesis of other compounds and as a research tool in scientific studies. This compound is a derivative of pyrazole and is used in a variety of applications due to its unique chemical and physical properties.

Scientific Research Applications

Highly Regioselective Synthesis of Pyrazole Derivatives

Researchers have developed a regioselective procedure for synthesizing pyrazole derivatives, emphasizing the importance of the 1,3-dipolar cycloaddition reaction. This method provides a pathway to generate pyrazole-based compounds that could have various applications in the synthesis of pharmaceuticals and agrochemicals (Alizadeh, Moafi, & Zhu, 2015).

Cobalt(II) Complexes with Pyrazolyl Ligands

A study on Cobalt(II) complexes containing pyrazolyl ligands demonstrates the potential of these complexes in catalysis and material science. The research found that these complexes could form monomeric four-coordinated and five-coordinated structures, influencing their reactivity and stability. Notably, one of the complexes showed high activity in polymerization, producing poly(methyl methacrylate) with desirable properties (Choi et al., 2015).

Pd(II) Complexes with ONN Pincer Ligand

Research on Pd(II) complexes with ONN pincer ligands highlights their catalytic efficiency, particularly in the Suzuki-Miyaura reaction, a cornerstone in cross-coupling chemistry. This study demonstrates the versatility of pyrazole-based ligands in enhancing the performance of metal complexes in catalytic applications, offering pathways for more efficient and selective synthesis processes (Shukla et al., 2021).

Tetrahydro-PyrroloisoXazolyl Methanamine Scaffold

Another research focused on the synthesis of a diamino derivative scaffold to stabilize parallel turn conformations, leveraging the 1,3-dipolar cycloaddition reaction. This study contributes to the field of peptidomimetics, providing new avenues for designing molecules with controlled conformation for potential therapeutic applications (Bucci et al., 2018).

Antimicrobial Activities of Quinoline Derivatives

The synthesis of quinoline derivatives carrying the 1,2,3-triazole moiety and their evaluation for antimicrobial activities underscores the potential of pyrazole-based compounds in developing new antimicrobial agents. This research indicates the broad utility of pyrazole derivatives in medicinal chemistry, aiming to combat antibiotic-resistant bacteria (Thomas, Adhikari, & Shetty, 2010).

properties

IUPAC Name |

[1-(2-methoxyethyl)pyrazol-4-yl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N3O/c1-11-3-2-10-6-7(4-8)5-9-10/h5-6H,2-4,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBNJFOKWEMDVLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1C=C(C=N1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[1-(2-methoxyethyl)-1H-pyrazol-4-yl]methanamine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(S)-8-Amino-6-azaspiro[3.4]octan-5-one](/img/structure/B1529204.png)

![1-Aza-spiro[5.5]undecan-4-one hydrochloride](/img/structure/B1529211.png)

![(2S)-3-(Carboxymethylsulfanyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B1529212.png)

![tert-Butyl 6-formyl-3-azabicyclo[3.1.1]heptane-3-carboxylate](/img/structure/B1529214.png)

![3-Chloroimidazo[1,2-a]pyrazine](/img/structure/B1529216.png)

![1-(7-Benzyloxy-benzo[1,3]dioxol-5-yl)-propan-2-one](/img/structure/B1529218.png)